
Bentazone-13C10,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bentazone-13C10,15N is a stable isotope-labeled version of Bentazone, a post-emergence herbicide. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes. Bentazone is widely used for the selective control of broadleaf weeds and sedges in crops such as beans, rice, corn, peanuts, and mint. It functions by interfering with the photosynthesis process in susceptible plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bentazone-13C10,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Bentazone molecule. The general synthetic route includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine.
Cyclization: The amine undergoes cyclization to form the thiadiazine ring.
Isotope Labeling: Carbon-13 and nitrogen-15 isotopes are introduced during the synthesis to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of isotopes and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bentazone-13C10,15N undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under different pH conditions, leading to the formation of degradation products.
Photolysis: Exposure to light, especially under mercury or xenon lamps, results in photodecomposition.
Oxidation: The compound can undergo oxidation reactions, forming hydroxylated products.
Common Reagents and Conditions:
Hydrolysis: Conducted in buffer solutions at different pH levels (4.0, 7.0, and 9.0) and temperatures (15°C, 25°C, 35°C, and 45°C).
Photolysis: Performed under mercury or xenon light irradiation in the presence of solvents like methanol and ethyl acetate.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: N-methyl Bentazone and hydroxylated Bentazone derivatives.
Photolysis: Similar hydroxylated products and other degradation compounds
Scientific Research Applications
Bentazone-13C10,15N has several scientific research applications:
Environmental Studies: Used to study the environmental fate and degradation pathways of Bentazone in soil and water.
Pharmacokinetics: Employed as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Bentazone.
Agricultural Research: Helps in understanding the herbicidal activity and selectivity of Bentazone in different crops.
Analytical Chemistry: Utilized in the development and validation of analytical methods for detecting Bentazone residues in various matrices .
Mechanism of Action
Bentazone-13C10,15N exerts its herbicidal effects by interfering with the photosynthesis process in plants. It specifically inhibits photosystem II (PSII) by competing with plastoquinone for the QB binding site. This inhibition disrupts electron transport, leading to the generation of oxidative stress and ultimately causing the death of susceptible plants .
Comparison with Similar Compounds
Bentazone: The non-labeled version of Bentazone.
Chloridazon: Another herbicide used for controlling broadleaf weeds.
Terbuthylazine: A herbicide used for controlling weeds in various crops.
Comparison: Bentazone-13C10,15N is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Unlike its non-labeled counterpart, this compound allows for precise tracking and quantification in environmental and pharmacokinetic studies. Chloridazon and Terbuthylazine, while similar in their herbicidal activity, do not possess the same isotope labeling, limiting their use in certain research applications .
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2,2-dioxo-3-(1,2,3-13C3)propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one |
InChI |
InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1 |
InChI Key |
ZOMSMJKLGFBRBS-ODZTYCMJSA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])N1[13C](=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2[15NH]S1(=O)=O |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)

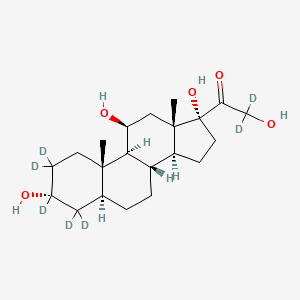

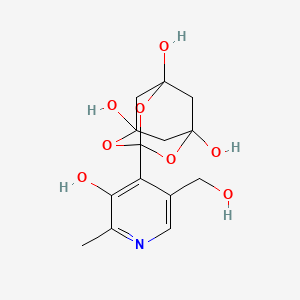
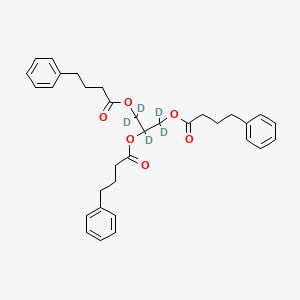

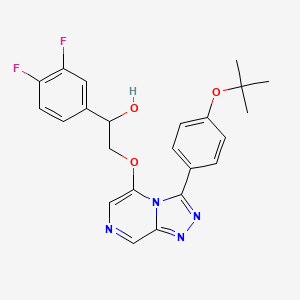
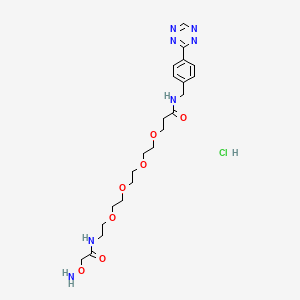


![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)

